molecular formula C23H13Cl2FN2S2 B11555628 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11555628
M. Wt: 471.4 g/mol
InChI Key: HUIMBRJQWMUSDR-UHFFFAOYSA-N
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine.

    Attachment of the 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with the 3,4-dichlorophenylmethylsulfanyl group.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through another cross-coupling reaction, such as the Heck reaction, using a 4-fluorophenyl halide and the pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound could be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
  • **2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluorophenyl group, for example, can significantly alter the compound’s reactivity and interaction with biological targets compared to its chlorophenyl or methoxyphenyl analogs.

Properties

Molecular Formula

C23H13Cl2FN2S2

Molecular Weight

471.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H13Cl2FN2S2/c24-19-8-3-14(10-20(19)25)13-30-23-18(12-27)17(15-4-6-16(26)7-5-15)11-21(28-23)22-2-1-9-29-22/h1-11H,13H2

InChI Key

HUIMBRJQWMUSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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